REACTION_CXSMILES
|
[CH2:1]1[CH:3]([C:4]([NH2:6])=[NH:5])[CH2:2]1.Cl.C(N(CC)CC)C.Cl[C:16](=[CH2:19])[C:17]#[N:18]>C(O)C>[CH:3]1([C:4]2[N:6]=[C:17]([NH2:18])[CH:16]=[CH:19][N:5]=2)[CH2:2][CH2:1]1 |f:0.1|
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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C1CC1C(=N)N.Cl
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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1.26 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
870 mg
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting orange-yellow solution was refluxed for 1 h
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Duration
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1 h
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
the residue was purified by reverse-phase Combiflash
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Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NC=CC(=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 26.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |